1,3-Bis(3,5-di-t-butylsalicylideneamino)propan-2-ol
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Overview
Description
2,4-DI(TERT-BUTYL)-6-({[3-({[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}AMINO)-2-HYDROXYPROPYL]IMINO}METHYL)PHENOL is a complex organic compound characterized by multiple tert-butyl groups and hydroxyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DI(TERT-BUTYL)-6-({[3-({[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}AMINO)-2-HYDROXYPROPYL]IMINO}METHYL)PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL with appropriate aldehydes and amines under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-DI(TERT-BUTYL)-6-({[3-({[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}AMINO)-2-HYDROXYPROPYL]IMINO}METHYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-DI(TERT-BUTYL)-6-({[3-({[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}AMINO)-2-HYDROXYPROPYL]IMINO}METHYL)PHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4-DI(TERT-BUTYL)-6-({[3-({[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}AMINO)-2-HYDROXYPROPYL]IMINO}METHYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress modulation, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1,4-Di-t-Butyl-2,5-dimethoxybenzene: Shares similar tert-butyl groups but differs in its methoxy functionalities.
3,5-Di-tert-butyl-1,2-benzoquinone: Contains similar tert-butyl groups but has a quinone structure.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar tert-butyl and hydroxyl groups but differs in its aldehyde functionality.
Uniqueness
2,4-DI(TERT-BUTYL)-6-({[3-({[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}AMINO)-2-HYDROXYPROPYL]IMINO}METHYL)PHENOL is unique due to its combination of multiple tert-butyl groups and hydroxyl functionalities, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C33H50N2O3 |
---|---|
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2-hydroxypropyl]iminomethyl]phenol |
InChI |
InChI=1S/C33H50N2O3/c1-30(2,3)23-13-21(28(37)26(15-23)32(7,8)9)17-34-19-25(36)20-35-18-22-14-24(31(4,5)6)16-27(29(22)38)33(10,11)12/h13-18,25,36-38H,19-20H2,1-12H3 |
InChI Key |
QFEDOULLKSAMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NCC(CN=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O)O |
Origin of Product |
United States |
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